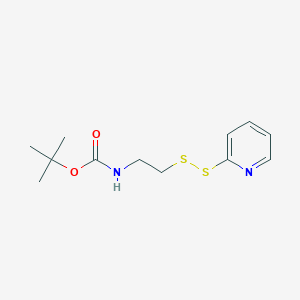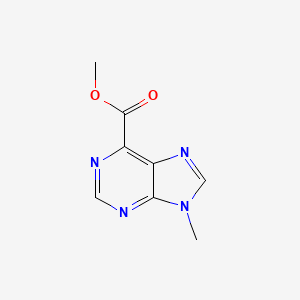
(E)-(2-(3-Ethoxy-3-oxoprop-1-en-1-yl)phenyl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-(2-(3-Ethoxy-3-oxoprop-1-en-1-yl)phenyl)boronic acid is a boronic acid derivative with the molecular formula C11H13BO4. This compound is known for its unique structure, which includes a boronic acid group attached to a phenyl ring, further substituted with an ethoxy and oxopropenyl group. It is used in various chemical reactions and has applications in scientific research, particularly in organic synthesis and medicinal chemistry .
Vorbereitungsmethoden
The synthesis of (E)-(2-(3-Ethoxy-3-oxoprop-1-en-1-yl)phenyl)boronic acid typically involves the reaction of 2-bromo-3-ethoxy-3-oxoprop-1-ene with phenylboronic acid under palladium-catalyzed conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, in a suitable solvent like tetrahydrofuran (THF). The mixture is heated to reflux, and the product is isolated through standard purification techniques such as column chromatography .
Analyse Chemischer Reaktionen
(E)-(2-(3-Ethoxy-3-oxoprop-1-en-1-yl)phenyl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form the corresponding boronic ester or borate.
Reduction: The compound can be reduced to form the corresponding alcohol or alkane.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as halogenation or nitration.
Coupling Reactions: The boronic acid group can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and coupling partners like aryl halides. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
(E)-(2-(3-Ethoxy-3-oxoprop-1-en-1-yl)phenyl)boronic acid has several applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds through coupling reactions.
Medicinal Chemistry: The compound is investigated for its potential use in the development of pharmaceuticals, especially as inhibitors of enzymes or receptors.
Material Science: It is used in the preparation of advanced materials, such as polymers and nanomaterials, due to its ability to form stable boron-carbon bonds
Wirkmechanismus
The mechanism of action of (E)-(2-(3-Ethoxy-3-oxoprop-1-en-1-yl)phenyl)boronic acid involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition. The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity. This mechanism is particularly relevant in the development of enzyme inhibitors for therapeutic applications .
Vergleich Mit ähnlichen Verbindungen
(E)-(2-(3-Ethoxy-3-oxoprop-1-en-1-yl)phenyl)boronic acid can be compared with other boronic acid derivatives, such as:
Phenylboronic Acid: Lacks the ethoxy and oxopropenyl groups, making it less versatile in certain reactions.
(E)-Ethyl 3-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acrylate: Contains a boronate ester instead of a boronic acid group, affecting its reactivity and stability.
(E)-Ethyl 3-(4-methoxyphenyl)acrylate: Similar structure but with a methoxy group instead of an ethoxy group, leading to different electronic and steric properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and applications in various fields of research.
Eigenschaften
IUPAC Name |
[2-[(E)-3-ethoxy-3-oxoprop-1-enyl]phenyl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BO4/c1-2-16-11(13)8-7-9-5-3-4-6-10(9)12(14)15/h3-8,14-15H,2H2,1H3/b8-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBHYMJZBKMSWDG-BQYQJAHWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1C=CC(=O)OCC)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B(C1=CC=CC=C1/C=C/C(=O)OCC)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BO4 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.03 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3aS,8aR)-2-(6-Cyclopropylpyridin-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole](/img/structure/B8227980.png)
![(3aR,3a'R,8aS,8a'S)-2,2'-(1,13-Dibromotridecane-7,7-diyl)bis(3a,8a-dihydro-8H-indeno[1,2-d]oxazole)](/img/structure/B8227985.png)


![(S)-2-(Benzo[b]thiophen-2-yl)-4-methyl-4,5-dihydrooxazole](/img/structure/B8228004.png)
![(1-(tert-Butoxycarbonyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)boronic acid](/img/structure/B8228007.png)


![(4S,5S)-1,3-bis[(2-fluorophenyl)methyl]-4,5-diphenyl-4,5-dihydroimidazol-1-ium;chloride](/img/structure/B8228053.png)



